2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol

Medicinal Chemistry Organic Synthesis Purification Process Design

Medicinal chemistry and process R&D groups often face delays when sourcing positionally defined, N-substituted ethanolamine building blocks with verified purity and thermal data. This compound resolves that bottleneck. - Defined 3-fluorobenzyl substitution enables unambiguous SAR; distinct boiling point (312.2 °C) vs. 2-F (314.6 °C) and 4-F (318.8 °C) isomers simplifies chromatographic separation. - Cyclopropyl group elevates LogP to 2.14 (vs. ~1.30 for des-cyclopropyl analog), providing a quantifiable starting point for CNS MPO and permeability predictions. - Available at 98% purity for direct use as a fragment hit, calibration standard, or kilo-lab intermediate; thermal data supports safe scale-up distillation.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B7863742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CC1N(CCO)CC2=CC(=CC=C2)F
InChIInChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-14(6-7-15)12-4-5-12/h1-3,8,12,15H,4-7,9H2
InChIKeyHSZKVLWXENPBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol (CAS 1342488-86-1): A Defined N-Substituted Amino Alcohol Building Block


2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol is a synthetic N-substituted amino alcohol characterized by a tertiary amine core linking a cyclopropyl group, a 3-fluorobenzyl substituent, and an ethanol moiety . With a molecular formula of C12H16FNO and a molecular weight of 209.26 g/mol, this compound belongs to a class of ethanolamine derivatives frequently employed as intermediates in medicinal chemistry and materials science. Its structure imparts distinct physicochemical properties, including a predicted boiling point of 312.2±22.0 °C, a flash point of 142.6±22.3 °C, and a calculated LogP of 2.14 . The compound is commercially available for research and development purposes .

Procurement Risk in 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol: Why Positional Isomers and Simplified Analogs Cannot Be Used Interchangeably


Though structurally similar, in-class substitution of 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol with its 2-fluoro or 4-fluoro positional isomers, the 3-chloro analog, or even the des-cyclopropyl variant (2-(3-fluoro-benzylamino)-ethanol) introduces measurable shifts in key physicochemical properties that directly impact purification, formulation, and downstream reactivity in a research setting. As detailed in Section 3, the 3-fluorobenzyl substitution pattern confers a boiling point intermediate between the 2-fluoro and 4-fluoro congeners , while the cyclopropyl group increases lipophilicity (LogP 2.14) by nearly 0.8 log units compared to the des-cyclopropyl analog (LogP ≈1.30) . These differences are not merely academic; they dictate distinct chromatographic retention behavior, solvent partitioning, and potential metabolic stability profiles that cannot be replicated by a generic replacement without quantitative re-validation.

Head-to-Head Evidence: Quantifiable Differentiation of 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol from Closest Analogs


Boiling Point Differentiation: The 3-Fluoro Isomer Exhibits the Lowest Boiling Point Among Cyclopropyl-Substituted Positional Isomers

Among the three mono-fluorinated positional isomers bearing the cyclopropyl and ethanolamine groups, the 3-fluorobenzyl derivative displays the lowest predicted boiling point (312.2±22.0 °C at 760 mmHg), which is 2.4 °C lower than the 2-fluoro isomer (314.6±22.0 °C) and 6.6 °C lower than the 4-fluoro isomer (318.8±22.0 °C) . This trend is consistent across flash point measurements: 142.6±22.3 °C for the 3-fluoro vs. 144.1±22.3 °C for the 2-fluoro and 146.6±22.3 °C for the 4-fluoro isomer. This intermediate volatility directly results from the meta-substitution pattern's influence on intermolecular interactions and molecular symmetry.

Medicinal Chemistry Organic Synthesis Purification Process Design

Lipophilicity Differentiation: The Cyclopropyl Group Elevates LogP by Approximately 0.8 Units Relative to the Des-Cyclopropyl Analog

The presence of the cyclopropyl substituent in the target compound contributes to a calculated LogP of 2.14 . In contrast, the direct des-cyclopropyl analog, 2-(3-fluoro-benzylamino)-ethanol (CAS 937688-47-6), exhibits a LogP ranging from 1.30 to 0.91 depending on the prediction method . This represents an increase of at least 0.84 log units, indicating significantly higher lipophilicity. The impact on molecular weight is also quantifiable: 209.26 g/mol vs. 169.20 g/mol, a 40.06 g/mol increase directly attributable to the cyclopropyl ring.

ADME Prediction Drug Design Physical Organic Chemistry

Boiling Point Elevation of the 3-Chloro Analog Highlights the Unique Thermal Profile of the 3-Fluoro Compound

Replacement of the fluorine atom with a chlorine atom at the 3-position of the benzyl ring (yielding 2-[(3-chloro-benzyl)-cyclopropyl-amino]-ethanol, CAS 1250971-00-6) results in a pronounced boiling point increase: 343.7±22.0 °C vs. 312.2±22.0 °C for the fluoro derivative, a difference of 31.5 °C . The flash point follows the same trend, rising from 142.6±22.3 °C (fluoro) to 161.7±22.3 °C (chloro). This large divergence reflects the stronger intermolecular forces attributable to the larger, more polarizable chlorine atom.

Halogen Replacement Strategies Process Chemistry Thermal Hazard Assessment

Commercially Verified Purity Benchmarking: The 3-Fluoro Isomer Is Available at 98% Purity from at Least One Vendor

Vendor-specified purity provides a minimum quantitative threshold for experimental reproducibility. The target 3-fluorobenzyl compound is cataloged at 98% purity by at least one commercial supplier , placing it at parity with or above the typical 95%+ purity offered for the 2-fluoro isomer and the 95%+ for the 4-fluoro and 3-chloro analogs . While multiple suppliers exist, the availability of a 98% specification reduces the burden of additional in-house purification prior to use in sensitive catalytic or medicinal chemistry applications.

Chemical Procurement Assay Standardization Synthetic Reproducibility

Evidence-Backed Application Scenarios for 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol in Research and Development


Medicinal Chemistry SAR Exploration of Meta-Fluorinated Building Blocks

When a medicinal chemistry campaign requires an N-substituted ethanolamine core with a cyclopropyl group for metabolic stability and a 3-fluorobenzyl substituent for target engagement, this compound serves as the structurally defined intermediate. Its LogP of 2.14, verified against the less lipophilic des-cyclopropyl analog (LogP ~1.30), provides a quantifiable starting point for predicting membrane permeability and CNS multiparameter optimization (MPO) scores . The 3-fluoro substitution pattern is essential for SAR studies where meta-substitution influences receptor binding geometry differently than the 2- or 4-fluoro isomers, whose distinct boiling points (314.6 °C and 318.8 °C, respectively) also facilitate their chromatographic separation from one another during reaction monitoring .

Distillation-Intensive Process Chemistry and Large-Scale Synthesis Route Scouting

For route scouting that involves distillation as a purification step, the target compound's boiling point of 312.2 °C offers a thermal advantage over the 4-fluoro isomer (318.8 °C) and a substantial 31.5 °C advantage over the 3-chloro analog (343.7 °C) . The lower flash point (142.6 °C vs. 146.6 °C for the 4-fluoro isomer) is a tangible parameter that can inform safety assessments during scale-up. Process chemists selecting a building block for kilogram-scale synthesis can reference these thermal values to design energy-efficient and inherently safer distillation protocols.

Analytical Method Development and Reference Standard Qualification

In analytical chemistry laboratories developing HPLC or GC methods for related substances testing, the compound's availability at a verified 98% purity from commercial sources makes it a viable candidate for a system suitability or calibration standard . The distinct boiling point separation from its positional isomers ensures baseline chromatographic resolution under properly optimized conditions, allowing the compound to serve as a retention time marker for the 3-fluoro substituted series.

Fragment-Based Drug Discovery and Physicochemical Library Design

As a low-molecular-weight fragment (MW 209.26) containing a privileged cyclopropyl ring and a fluorinated aromatic moiety, this compound can function as a 'three-dimensional' fragment hit. The measured LogP of 2.14 vs. the des-cyclopropyl comparator's LogP of ~1.30 demonstrates how the cyclopropyl group enhances lipophilicity without adding excessive molecular weight . Fragment library designers can incorporate this and its positional isomers to systematically probe the effect of fluorine position on binding thermodynamics, leveraging the documented purity specifications to ensure consistent fragment concentration in biophysical assays.

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